6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone. The nitrophenyl group is introduced via a nitration reaction, followed by the formation of the ethenyl linkage through a Wittig reaction. The final step involves the cyclization to form the cyclohexadienone ring under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of each reaction step to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
- 6-{5-[2-(4-Aminophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
825611-44-7 |
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Molecular Formula |
C23H17N3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[5-[2-(4-nitrophenyl)ethenyl]-2-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H17N3O3/c27-23-9-5-4-8-21(23)22-16-18(24-25(22)19-6-2-1-3-7-19)13-10-17-11-14-20(15-12-17)26(28)29/h1-16,27H |
InChI Key |
AODKJJUGSZZNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Origin of Product |
United States |
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